Methyl 1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRROBKAACRWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030976 | |
| Record name | Methyl 1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28804-90-2, 2459-24-7 | |
| Record name | Methyl naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-naphthoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl 1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2459-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Methyl 1 Naphthoate
Synthesis of Substituted Methyl 1-Naphthoate (B1232437) Derivatives
Methyl 5-fluoro-6-hydroxy-1-naphthoate Synthesisorgsyn.org
The synthesis of methyl 5-fluoro-6-hydroxy-1-naphthoate (C₁₂H₉FO₃) has been approached through several routes. One common strategy involves the direct fluorination of 6-hydroxy-1-naphthoic acid using appropriate fluorinating agents under controlled conditions. Alternatively, the esterification of 6-hydroxy-1-naphthoic acid with methanol (B129727), typically in the presence of an acid catalyst, yields the desired methyl ester. More recent methodologies explore the use of domino reactions, which can enhance the efficiency of synthesizing such naphthalene (B1677914) derivatives by forming multiple bonds in a single pot smolecule.com. This compound is often characterized by a purity of 97% calpaclab.com.
Methyl 1,4-dihydroxy-2-naphthoate Synthesisrsc.org
Methyl 1,4-dihydroxy-2-naphthoate (C₁₂H₁₀O₄) is a significant compound, particularly in biological contexts. Its synthesis is typically achieved through the esterification of 1,4-dihydroxy-2-naphthoic acid rsc.org. This compound plays a critical role as a precursor in the biosynthesis of menaquinone (Vitamin K) in bacteria, such as E. coli, where it represents the eighth step in the pathway. The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (EC 2.5.1.74) catalyzes its conversion to demethylmenaquinol-9 by attaching a polyprenyl side chain wikipedia.org.
Preparation of Fluoromethylnaphthalenes and Derivativesvulcanchem.com
The preparation of fluoromethylnaphthalenes and their derivatives often relies on halogen exchange reactions, typically converting bromomethyl precursors to their fluoromethyl counterparts. A notable example is the synthesis of 2,7-bis(fluoromethyl)naphthalene, which is prepared from 2,7-bis(bromomethyl)naphthalene (B1600061) using cesium fluoride (B91410) (CsF) as the fluoride source in refluxing acetonitrile, often in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) bromide. This method has yielded the product in approximately 62% mdpi.com, ukim.mk. Initial attempts using Olah's HF/pyridine reagent on the corresponding hydroxymethyl derivative were unsuccessful mdpi.com, ukim.mk. A broader range of 3- and 4-substituted fluoromethylnaphthalenes can be synthesized through multi-step sequences involving reactions such as Friedel-Crafts acylation and hypochlorite (B82951) oxidation, starting from readily available naphthalene precursors cdnsciencepub.com, cdnsciencepub.com.
Synthesis of Methyl 3-methoxy-2-naphthoatechemsrc.com
Methyl 3-methoxy-2-naphthoate is commonly synthesized through the methylation of 3-hydroxy-2-naphthoic acid. The standard procedure involves reacting 3-hydroxy-2-naphthoic acid with methyl iodide (MeI) in the presence of a base, such as potassium carbonate (K₂CO₃), typically in a polar aprotic solvent like dimethylformamide (DMF) orgsyn.org, vulcanchem.com. The reaction mixture is usually heated to facilitate the methylation process vulcanchem.com. Related syntheses, such as that of methyl 7-bromo-3-methoxy-2-naphthoate, follow similar principles, utilizing the corresponding brominated hydroxy-naphthoic acid precursor chemicalbook.com, chemsynthesis.com.
Biosynthesis of Naphthoate Moieties
Naphthoate structures are integral components of various natural products, and their biosynthesis is often orchestrated by complex enzymatic machinery.
Role of Polyketide Synthase (PKS) Pathways in Naphthoic Acid Biosynthesischemicalbook.comcymitquimica.com
Polyketide synthases (PKSs) are large, multi-domain enzymes that are central to the biosynthesis of polyketides, a vast class of secondary metabolites found across bacteria, fungi, and plants. These enzymes operate similarly to fatty acid synthases, utilizing starter and extender units (e.g., acetyl-CoA and malonyl-CoA) to construct carbon backbones through iterative or modular processes researchgate.net, wikipedia.org. Key domains within PKSs, such as the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP), are responsible for chain elongation and C-C bond formation. Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) modulate the reduction state of the polyketide chain nih.gov, wikipedia.org, rsc.org. PKS pathways are critical for assembling naphthoic acid moieties found in diverse natural products, including antibiotics like azinomycins. For instance, the PKS AziB is implicated in the biosynthesis of the 5-methyl naphthoate moiety of azinomycin, with the thioesterase AziG playing a role in further chain extension and cyclization nih.gov. Other PKSs, such as NcsB and AziB, are known to provide precursors like 2-hydroxyl-5-methyl-naphthoic acid rsc.org.
Enzymatic Regiospecific O-Methylation in Biosynthesiscymitquimica.com
Enzymatic O-methylation, catalyzed by O-methyltransferases (OMTs), is a vital process in the biosynthesis of many natural products, including naphthoates. OMTs transfer a methyl group, typically from S-adenosyl-L-methionine (SAM), to hydroxyl or carboxyl groups, forming methyl ethers or esters. This process is often highly regiospecific, meaning it selectively targets particular positions on a molecule, which is crucial for the biological activity of the final product researchgate.net, rsc.org, acs.org. In the biosynthesis of strobilurin A, for example, two OMTs, Str2 and Str3, are involved. Str2 initiates the process by selectively methylating the carboxyl group of precursor molecules, followed by Str3, which methylates an enol group to complete the strobilurin A structure researchgate.net, rsc.org, rsc.org. The ability to engineer OMTs for altered regioselectivity offers powerful tools for natural product diversification and drug discovery, as methylation can significantly impact a compound's physicochemical and pharmacological properties uni-greifswald.de, acs.org.
Reaction Mechanisms and Chemical Transformations of Methyl 1 Naphthoate
Hydrolysis Mechanisms
The cleavage of the ester bond in methyl 1-naphthoate (B1232437) can be achieved through distinct mechanisms depending on the catalytic conditions. The presence of substituents, particularly at the peri-8-position, can profoundly influence the reaction pathway and rate, leading to outcomes such as unimolecular cleavage or intramolecular catalysis.
Acid-Catalyzed Hydrolysis and Alkoxycarbonium Ion Formation
While the acid-catalyzed hydrolysis of most simple methyl esters proceeds via a bimolecular (AAC2) mechanism involving a tetrahedral intermediate, studies on sterically hindered naphthoate derivatives provide strong evidence for a unimolecular (AAL1) pathway. Research on methyl pseudo-8-aroyl-1-naphthoates demonstrates that hydrolysis in aqueous sulfuric and perchloric acid occurs through a mechanism involving the formation of a stable alkoxycarbonium ion.
Several lines of evidence support this unimolecular mechanism for these substituted naphthoates:
Rate-Acidity Correlations: The logarithm of the reaction rate constant shows a linear correlation with the Hammett acidity function (–H0), with a slope of approximately 1.07. This is a classic indicator of an A1-type mechanism.
Entropy of Activation: The observed positive entropy of activation (ΔS‡ = 0.7 cal mol-1 K-1 for methyl pseudo-8-benzoyl-1-naphthoate) is consistent with a dissociative, unimolecular transition state, in contrast to the large negative values typical for bimolecular reactions.
Solvent Isotope Effect: The reaction proceeds significantly faster in H₂O than in D₂O, with a deuterium (B1214612) oxide solvent isotope effect (kH₂O/kD₂O) of 0.36. This inverse solvent isotope effect suggests a pre-equilibrium protonation step before the rate-determining unimolecular cleavage of the alkyl-oxygen bond.
The mechanism involves initial protonation of the ester's carbonyl oxygen, followed by the rate-determining cleavage of the O-CH₃ bond to form methanol (B129727) and a resonance-stabilized alkoxycarbonium ion, which is then rapidly attacked by water to yield the final carboxylic acid product.
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Methyl pseudo-8-benzoyl-1-naphthoate in H₂SO₄
| Parameter | Value | Significance |
| Zucker-Hammett Slope (log k vs. -H₀) | 1.07 | Indicates a unimolecular (A1) mechanism. |
| Bunnett-Olsen Parameter (Φ) | -0.083 | Consistent with a mechanism where water is not a nucleophile in the rate-determining step. |
| Entropy of Activation (ΔS‡) | 0.7 cal mol⁻¹ K⁻¹ | A small, positive value characteristic of a dissociative transition state. |
| Solvent Isotope Effect (kH₂O/kD₂O) | 0.36 | An inverse effect supporting a pre-equilibrium protonation step. |
Alkaline Hydrolysis and Neighboring-Group Participation by Carbon Acids
The alkaline hydrolysis of methyl 1-naphthoate is significantly influenced by substituents at the 8-position. While most 8-substituents cause steric hindrance that retards the reaction rate compared to unsubstituted this compound, certain groups containing a carbonyl function, such as formyl (-CHO) or benzoyl (-COPh), can dramatically accelerate the reaction through neighboring-group participation. rsc.org
This intramolecular catalysis occurs when the neighboring carbonyl group attacks the ester carbonyl carbon, forming a five-membered ring intermediate. rsc.orgrsc.org This process is more efficient than the standard intermolecular attack by a hydroxide (B78521) ion, leading to a significant rate enhancement. The effectiveness of this participation is demonstrated by the relative hydrolysis rates of various 8-substituted methyl 1-naphthoates. For example, the 8-formyl and 8-benzoyl derivatives hydrolyze much faster than would be predicted based on steric and electronic effects alone. The importance of proximity and proper orientation of the participating group is crucial for this mechanism. rsc.org
Table 2: Relative Rate Coefficients for Alkaline Hydrolysis of Methyl 8-Substituted-1-Naphthoates
| 8-Substituent | Relative Rate (krel) | Temperature (°C) | Solvent |
| H | 1.00 | 83.3 | 70% DMSO-H₂O |
| Methyl | 0.0034 | 83.3 | 70% DMSO-H₂O |
| Chloro | 0.0076 | 83.3 | 70% DMSO-H₂O |
| Bromo | 0.0054 | 83.3 | 70% DMSO-H₂O |
| Nitro | 0.046 | 83.3 | 70% DMSO-H₂O |
| Formyl | Significantly enhanced | - | 70% Dioxan-H₂O |
| Benzoyl | Significantly enhanced | - | 70% Dioxan-H₂O |
Data for H, Me, Cl, Br, and NO₂ are from studies in 70% DMSO-water. rsc.orgrsc.org The enhanced rates for formyl and benzoyl derivatives were demonstrated in 70% dioxan-water. rsc.org
Kinetic Isotope Effects in Hydrolysis
In the context of alkaline hydrolysis, solvent isotope effects have also been used as a tool to confirm the occurrence of neighboring-group participation by formyl or benzoyl groups in 8-substituted methyl 1-naphthoates. rsc.org
Photochemical Reactions
The naphthalene (B1677914) core of this compound is a chromophore that, upon excitation with UV light, can undergo various photochemical reactions, most notably cycloadditions with unsaturated molecules like dienes.
Photocycloaddition Reactions with Dienes
This compound undergoes photocycloaddition reactions with conjugated dienes. The irradiation of this compound in the presence of cyclohexa-1,3-diene at low temperatures yields a mixture of cycloadducts. Low-temperature ¹H NMR studies have identified the primary products of this reaction. researchgate.net
The major product is the syn-[2+2] adduct, which results from the addition across the 1- and 2-positions of the naphthalene ring. In addition to this major product, an endo-[4+2] adduct is also isolated. researchgate.net The formation of different types of cycloadducts highlights the complex nature of the excited-state reactivity of the naphthalene system. The regiochemistry and stereochemistry of these primary products are explained by the LUMO-LUMO interactions between the excited naphthoate and the diene. researchgate.net
Table 3: Primary Products from the Photocycloaddition of this compound with Cyclohexa-1,3-diene
| Product Type | Description | Status |
| syn-[2+2] Adduct | Fused at the 1,2-position of the naphthalene skeleton. | Major Primary Product |
| endo-[4+2] Adduct | A Diels-Alder type adduct. | Isolated Product |
Exciplex Formation and Acid Catalysis in Photocycloaddition
The mechanism of photocycloaddition often involves the formation of an exciplex—an excited-state complex between the excited methyl naphthoate and the ground-state diene. While these exciplexes can be non-emissive and difficult to detect directly, their existence is inferred from kinetic studies.
A key feature of these reactions is the pronounced effect of acid catalysis, which has been studied in detail for the analogous methyl 2-naphthoate (B1225688). cdnsciencepub.com The quantum yield of the photocycloaddition is dramatically enhanced by the presence of a catalytic amount of acid (e.g., H₂SO₄). This striking acid catalysis is attributed to the interaction of the acid with a non-fluorescent exciplex intermediate. researchgate.netcdnsciencepub.com It is proposed that a reactive intermediate derived from the exciplex interacts with a proton, which promotes its conversion to the final cycloaddition products. researchgate.net
Kinetic analysis of the photocycloaddition of methyl 2-naphthoate with acetylacetone (B45752) established that the non-fluorescent exciplex interacts with H₂SO₄ with very high rate constants, demonstrating the efficiency of this catalytic pathway. cdnsciencepub.com
Table 4: Rate Constants for the Interaction of the *(Methyl 2-Naphthoate-Acetylacetone) Exciplex with H₂SO₄
| Solvent | Rate Constant (kap) |
| Acetonitrile (CH₃CN) | (2 ± 1) x 10⁹ M⁻¹ s⁻¹ |
| Methanol (CH₃OH) | (4 ± 1) x 10⁹ M⁻¹ s⁻¹ |
Note: Data is for the 2-isomer, methyl 2-naphthoate, and is considered indicative of the behavior of naphthoate esters. cdnsciencepub.com
Electronically Excited States and Photophysical Processes
The photophysical behavior of this compound is dictated by the nature of its electronically excited states. Quantum-chemical calculations have been employed to elucidate the spectral and luminescent properties of 1-substituted naphthalenes, including this compound. These studies reveal that for this compound, the lowest electronically excited singlet state (S₁) is of the nπ* type. This is significant as the nature of the lowest excited state often governs the primary deactivation pathways of a molecule, whether through fluorescence, intersystem crossing to a triplet state, or non-radiative decay.
The calculated electronic absorption spectrum for this compound indicates a small energy gap between the S₁ (nπ*) and the second excited singlet state (S₂). This small energy difference suggests that the ordering of these states could potentially be inverted by changing the polarity of the solvent. Such an inversion could lead to an increased fluorescence quantum yield in certain environments. A diagram of the electronically excited states, along with the calculated rate constants for the various photophysical processes, provides a deeper understanding of the de-excitation dynamics. While experimental data on the fluorescence quantum yield of this compound is not widely reported, theoretical calculations offer valuable insights into its expected behavior upon electronic excitation.
| Parameter | 1-Naphthaldehyde (B104281) | This compound |
| Lowest Excited State (S₁) Type | nπ | nπ |
| Calculated Fluorescence Quantum Yield (γ) | ~ 10⁻⁶ | Not Experimentally Reported |
| **Energy Gap (S₂ - S₁) ** | - | Small |
Catalytic Transformations
A significant advancement in the reactivity of methyl esters involves the nickel-catalyzed activation of the traditionally inert acyl C-O bond. This methodology has been successfully applied to this compound, demonstrating its utility in forming new chemical bonds at the carbonyl carbon. Specifically, a nickel-catalyzed amidation reaction allows for the conversion of aryl methyl esters into anilides.
The proposed mechanism for this transformation involves the oxidative addition of the acyl C-O bond of the ester to a Ni(0) catalyst, forming an oxidative addition adduct. This is followed by ligand exchange with a nucleophile, such as an amine, to generate an acyl nickel species. The final step is a reductive elimination that furnishes the anilide product and regenerates the active Ni(0) catalyst.
Experimental results have shown that this compound is a particularly effective substrate for this reaction, undergoing amidation in significantly higher yields compared to other esters like methyl 2-naphthoate and methyl benzoate (B1203000). Density Functional Theory (DFT) calculations suggest that steric factors play a crucial role in this enhanced reactivity. The steric repulsion between the naphthyl group and the acyl moiety in the ester-Al(OR)₃ complex (formed with an additive) distorts the molecule, making the complex less stable and thus more reactive towards the nickel-catalyzed amidation.
| Substrate | Yield (%) |
| This compound | 89 |
| Methyl 2-naphthoate | 53 |
| Methyl benzoate | 15 |
A novel functional group interconversion has been developed that allows for the transformation of methyl esters into arylstannanes through a nickel-catalyzed decarbonylative stannylation reaction. While not explicitly demonstrated for this compound, the reaction shows broad substrate scope for various aryl methyl esters, suggesting its potential applicability. This transformation provides a unique pathway to access valuable organostannane compounds, which are versatile building blocks in organic synthesis, particularly in cross-coupling reactions. The reaction proceeds via the activation of the acyl C-O bond by a nickel catalyst, followed by a decarbonylative process and subsequent stannylation.
The reaction of Grignard reagents with esters is a fundamental transformation in organic chemistry, typically leading to the formation of tertiary alcohols. In the case of this compound, the addition of a Grignard reagent (RMgX) would be expected to proceed via nucleophilic acyl substitution. The first equivalent of the Grignard reagent would add to the carbonyl group, leading to the elimination of the methoxy (B1213986) group and the formation of a ketone intermediate (1-naphthyl ketone). A second equivalent of the Grignard reagent would then rapidly add to this ketone, and subsequent acidic workup would yield a tertiary alcohol.
In related systems, such as methyl 1-methoxy-2-naphthoate, Grignard reagents have been shown to selectively displace the methoxy group on the aromatic ring rather than attacking the ester carbonyl. This highlights the nuanced reactivity that can be influenced by the position of substituents on the naphthalene ring. However, for this compound itself, the primary reaction pathway with a Grignard reagent is expected to be the addition to the carbonyl group.
Biodegradation Pathways and Mechanisms
The anaerobic biodegradation of aromatic hydrocarbons often requires an initial activation step to overcome the inherent stability of the aromatic ring. For alkylated polycyclic aromatic hydrocarbons (PAHs) like 1-methylnaphthalene (B46632), a key activation mechanism involves the addition of fumarate (B1241708) to the methyl group. This reaction is catalyzed by a class of enzymes known as glycyl-radical enzymes.
In the case of 1-methylnaphthalene, the biodegradation is initiated by the addition of fumarate to the methyl group, which ultimately leads to the formation of 1-naphthoic acid. This well-established pathway for the biodegradation of 1-methylnaphthalene provides a strong indication of the likely initial step in the biodegradation of its corresponding ester, this compound. It is plausible that the ester would first be hydrolyzed to 1-naphthoic acid, which would then be subject to further degradation pathways. Alternatively, if the degradation process targets the methyl group of the ester directly in a similar fashion to 1-methylnaphthalene, it would also lead to a carboxylated intermediate. This fumarate addition strategy represents a crucial first step in the anaerobic breakdown of such compounds in the environment.
Methyl Hydroxylation and Dioxygenation Pathways
In microorganisms like Pseudomonas putida and the versatile Sphingomonas paucimobilis, the metabolic breakdown of methylnaphthalenes proceeds through dual pathways: one initiated by methyl hydroxylation and the other by ring dioxygenation. nih.govasm.org The pathway that is favored can depend on the specific isomer and the number of methyl groups present on the naphthalene rings. asm.org
Methyl Hydroxylation: This pathway begins with the monooxygenation of the methyl group. nih.govresearchgate.net For instance, in Pseudomonas putida CSV86, the methyl group of 1-methylnaphthalene is hydroxylated to form 1-hydroxymethylnaphthalene. ethz.ch This initial step is a critical detoxification reaction. ethz.ch In various bacterial strains, this benzylic alcohol is subsequently oxidized to the corresponding carboxylic acid by dehydrogenases. researchgate.net This methyl group oxidation is a predominant transformation pathway for many methyl-substituted aromatic compounds. nih.govresearchgate.net
Dioxygenation: The alternative pathway involves the dioxygenation of the unsubstituted aromatic ring. nih.gov Naphthalene dioxygenase enzymes catalyze the addition of both atoms of molecular oxygen to the aromatic nucleus, typically forming a cis-dihydrodiol. nih.govethz.ch For 1-methylnaphthalene, this results in cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. ethz.ch This intermediate is then further oxidized, leading to ring fission and the formation of compounds like methyl salicylate (B1505791) and methyl catechol. ethz.ch Studies on Sphingomonas paucimobilis have shown that for congeners with a methyl group on each ring, methyl hydroxylation occurs first. However, when two methyl groups are on a single ring, the initial reaction is the aryl dioxygenation of the unsubstituted ring. nih.govasm.org
Research on various dimethylnaphthalene (DMN) isomers by S. paucimobilis has provided further insight into these competing pathways, with identified products indicating that both methyl hydroxylation and ring dioxygenation occur. asm.orgasm.org
Table 1: Metabolic Pathways for Methylnaphthalene Isomers
This table summarizes the initial metabolic steps for different methyl-substituted naphthalenes as observed in various microorganisms.
| Compound | Initial Reaction | Pathway | Key Intermediate(s) |
| 1-Methylnaphthalene | Methyl Hydroxylation | Detoxification | 1-Hydroxymethylnaphthalene ethz.ch |
| 1-Methylnaphthalene | Ring Dioxygenation | Degradation | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene ethz.ch |
| 2-Methylnaphthalene (B46627) | Methyl Hydroxylation | Degradation | 2-Naphthoic Acid nih.govasm.org |
| 2-Methylnaphthalene | Ring Dioxygenation | Degradation | 4-Methylsalicylate, Phthalate nih.govasm.org |
| Dimethylnaphthalenes | Methyl Hydroxylation or Ring Dioxygenation | Degradation | Methylnaphthoates, Methylsalicylates asm.orgasm.org |
Formation of Naphthoic Acid Metabolites
A significant metabolic fate for methyl-substituted naphthalenes is their conversion to naphthoic acid derivatives. asm.org This transformation is a direct consequence of the methyl hydroxylation pathway.
Following the initial hydroxylation of the methyl group to a hydroxymethyl group, further oxidation occurs. ethz.ch The hydroxymethyl intermediate is oxidized first to an aldehyde and then to a carboxylic acid. asm.org For example, the metabolism of 1-methylnaphthalene by Pseudomonas putida CSV86 yields 1-naphthoic acid. ethz.ch Similarly, 2-methylnaphthalene is converted to 2-naphthoic acid. nih.gov
In many cases, the resulting naphthoic acid is a terminal product of a detoxification pathway. The organism P. putida CSV86, for instance, excretes 1-naphthoic acid into the medium as a dead-end product because it cannot utilize it as a sole source of carbon and energy. ethz.ch However, in other organisms or under different conditions, these naphthoic acid metabolites can be further processed. For example, 2-naphthoic acid can undergo dioxygenation to form 1-hydroxy-2-naphthoic acid, which is a known step in phenanthrene (B1679779) metabolism. nih.govasm.org
The conversion to naphthoic acid is a well-documented metabolic step for a variety of methylnaphthalene isomers. Studies on dimethylnaphthalenes have identified various methylnaphthoic acid methyl esters as metabolic products, confirming that methyl group oxidation to a carboxyl group is a common and crucial transformation. asm.org
Table 2: Identified Naphthoic Acid Metabolites from Methylnaphthalene Degradation
This table lists key naphthoic acid metabolites identified in research studies on the microbial degradation of methyl-substituted naphthalenes.
| Precursor Compound | Organism | Naphthoic Acid Metabolite Identified | Reference |
| 1-Methylnaphthalene | Pseudomonas putida CSV86 | 1-Naphthoic Acid | ethz.ch |
| 2-Methylnaphthalene | Sphingomonas paucimobilis | 2-Naphthoic Acid | nih.govasm.org |
| 2,6-Dimethylnaphthalene | Sphingomonas paucimobilis | 6-Methyl-2-naphthoic acid | asm.org |
| 2,7-Dimethylnaphthalene | Sphingomonas paucimobilis | 7-Methyl-2-naphthoic acid | asm.orgasm.org |
| 2,3,6-Trimethylnaphthalene | Sphingomonas paucimobilis | 3,6-Dimethyl-2-naphthoic acid methyl ester | asm.org |
| 2,3,6-Trimethylnaphthalene | Sphingomonas paucimobilis | 6,7-Dimethyl-2-naphthoic acid methyl ester | asm.org |
Spectroscopic Characterization and Advanced Analytical Techniques
Mass Spectrometry (MS)
Mass Spectrometry Data Center (NIST) Applications
Mass spectrometry is an indispensable tool for identifying and characterizing chemical compounds by analyzing their mass-to-charge ratio and fragmentation patterns. Methyl 1-naphthoate (B1232437) has been cataloged in major spectral databases, notably the NIST Mass Spectrometry Data Center.
The NIST database identifies methyl 1-naphthoate with a NIST Number of 24851 nih.gov. Data from electron ionization (EI) mass spectrometry, typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), reveals characteristic fragmentation patterns. The molecular ion for this compound (C₁₂H₁₀O₂) has a nominal mass of 186.21 g/mol nih.gov. Key fragment ions observed in EI-MS include peaks at m/z 127 (often the base peak), m/z 186 (molecular ion), m/z 156, and m/z 126 nih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) data also provides precursor ions and fragments, such as [M+H]⁺ at m/z 187.0754 with notable fragments at m/z 144.0569 and m/z 159.0804 nih.gov. These fragmentation patterns serve as a unique fingerprint for the compound, aiding in its identification and structural confirmation amrutpharm.co.in.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source Reference |
| NIST Number | 24851 | nih.gov |
| Library | Main library | nih.gov |
| Molecular Formula | C₁₂H₁₀O₂ | nih.govchemspider.com |
| Nominal Molecular Weight | 186.21 g/mol | nih.gov |
| EI-MS Top Peak (m/z) | 127 | nih.gov |
| EI-MS 2nd Highest Peak (m/z) | 186 | nih.gov |
| EI-MS 3rd Highest Peak (m/z) | 156 | nih.gov |
| LC-MS/MS [M+H]⁺ (m/z) | 187.0754 (100%) | nih.gov |
| LC-MS/MS Fragment (m/z) | 144.0569 (78.79%) | nih.gov |
| LC-MS/MS Fragment (m/z) | 159.0804 (53.43%) | nih.gov |
Optical Spectroscopy
Optical spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, probe the electronic transitions within a molecule, providing insights into its excited-state behavior and luminescence properties.
Electronic Absorption Spectra and Excited State Analysis
The electronic absorption spectrum of this compound is influenced by the naphthalene (B1677914) chromophore, exhibiting characteristic bands in the ultraviolet region. Studies on related compounds indicate that the absorption spectra are similar to naphthalene but are generally broader and shifted to longer wavelengths researchgate.netresearchgate.netresearchgate.net. Theoretical calculations suggest that the lowest excited state for this compound is of the n π* type researchgate.net. The energy gap between the S₂ and S₁ states is relatively small, which can potentially lead to inversions of these states depending on solvent polarity researchgate.net. The dipole moments of these n π* excited states are calculated to decrease significantly compared to the ground state researchgate.net. The naphthalene moiety is the primary determinant of both the absorption and fluorescence spectra of this compound researchgate.netresearchgate.net.
Fluorescence Quantum Yield and Luminescence Studies
Information regarding the experimental fluorescence quantum yield (γ) of this compound is not extensively reported in the provided literature researchgate.net. However, theoretical calculations suggest that the molecule may possess fluorescence capabilities, partly due to the small energy gap between its S₂ and S₁ excited states researchgate.net. In contrast, related compounds like 1-naphthaldehyde (B104281) have been calculated to exhibit very low fluorescence quantum yields (γ ~ 10⁻⁶) researchgate.net. Luminescence studies on naphthoate esters in general are ongoing, but specific data for this compound remains limited dntb.gov.ua.
Time-Resolved Fluorometry for Reaction Kinetics
Time-resolved fluorometry is a powerful technique used to measure the decay of fluorescence over time, providing information about fluorescence lifetimes and reaction kinetics sigmaaldrich.com. This method, often employing time-correlated single-photon counting (TCSPC), allows for the study of excited-state processes, including intersystem crossing, energy transfer, and photochemical reactions sigmaaldrich.com. While direct time-resolved fluorescence data for this compound is not explicitly detailed in the reviewed snippets, the technique is widely applied to naphthoate derivatives to investigate photophysical pathways and reaction mechanisms acs.orgcdnsciencepub.comresearchgate.net. For instance, studies on related compounds like methyl 2-naphthoate (B1225688) have utilized time-resolved fluorescence to probe exciplex formation and reaction kinetics cdnsciencepub.comresearchgate.net. Fluorescence lifetime is an intrinsic property of a fluorophore, representing the average time a molecule spends in the excited state before returning to the ground state sigmaaldrich.com.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays scattered by a crystal, researchers can elucidate bond lengths, bond angles, molecular conformation, and intermolecular interactions azolifesciences.com.
Compound List:
this compound
Naphthalene
1-naphthaldehyde
1-naphthyl acetate (B1210297)
1-hydroxy-2-acetonaphthone (1H2AN)
1-hydroxy-2-naphthaldehyde (B49639) (1H2NA)
Methyl 1-hydroxy-2-naphthoate (B8527853) (1H2MN)
Methyl 2-naphthoate (2MN)
Methyl 2-hydroxy-3-naphthoate (MHN23)
Methyl 1-hydroxy-2-naphthoate (MHN12)
Methyl 2-hydroxy-1-naphthoate (MHN21)
Methyl 1-bromo-2-naphthoate
Tryptophan
Myoglobin
2-(4-toluidino)-6-naphthalenesulfonic acid
Theoretical and Computational Studies of Methyl 1 Naphthoate
Quantum-Chemical Calculations of Electronic States
Quantum-chemical calculations provide fundamental insights into the electronic structure of molecules, including their energy levels, molecular orbitals, and transition states. Studies involving methyl 1-naphthoate (B1232437) and related naphthyl derivatives have explored their spectral and luminescent properties. For instance, calculations have been performed to determine excited electronic states, such as S1 and S2, and to characterize transitions like ππ* transitions, which are crucial for understanding absorption and emission phenomena researchgate.net. These computational approaches often utilize methods like the B3LYP functional with various basis sets, such as Pople-style basis sets, to optimize geometries and calculate vibrational frequencies researchgate.net. Furthermore, Frontier molecular orbitals (HOMO-LUMO gap) have been analyzed to predict the global reactivity descriptors and chemical reactivity of such compounds researchgate.net. Investigations into spectral and luminescent properties have also included the calculation of fluorescence quantum yields, comparing theoretical predictions with experimental observations researchgate.net. General quantum-chemical calculations have also been mentioned in the context of methyl 1-naphthoate's properties cnjournals.com.
Computational Analysis of Substituent Effects on Reactivity
Understanding how substituents influence the reactivity of this compound is a key area of computational study, particularly concerning its hydrolysis. Research has examined the effect of various 8-substituents on the alkaline hydrolysis of this compound, analyzing relative rates, activation parameters, and solvent isotope effects to elucidate the reaction mechanism researchgate.net. Quantitative Structure-Activity Relationship (QSAR) analyses have been instrumental in correlating molecular structure with reactivity, such as hydrolysis rate constants. For this compound, a log(k) value of -1.51 has been reported in the context of alkaline hydrolysis studies nih.gov. These QSAR models often employ descriptors like pKa, electronegativity, charge density, and steric parameters to predict reactivity nih.gov. The application of the Hammett equation to related naphthoate and benzoate (B1203000) systems, including methyl 2-naphthoates and methyl benzoates, has also revealed how different substituent positions influence reaction constants (ρ values), providing insights into electronic and steric effects on reaction rates nih.govresearchgate.net. The predominant mechanism for alkaline hydrolysis of esters, including naphthoates, is typically the BAC2 mechanism nih.govepa.gov.
Density Functional Theory (DFT) Calculations for Catalytic Cycles
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and catalytic cycles. This compound has been studied as a substrate in transition metal-catalyzed reactions. For example, in iridium-catalyzed C-H borylation, this compound has been shown to react efficiently, yielding products in high yields, such as 85% in one reported instance msu.edu. DFT calculations in such contexts are used to elucidate the reaction mechanisms, identify active catalytic species, and determine transition state energy barriers msu.edu. General DFT methodologies for studying reaction mechanisms often involve specific functionals like M06, alongside basis sets such as 6-31G(d,p) or LANL2DZ, and solvation models like SMD, applied to various chemical transformations rmutt.ac.th. DFT has also been employed to study isomerization pathways and the electronic structure of radical anions, providing detailed mechanistic insights into complex reactions researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses are widely used to establish correlations between the chemical structure of molecules and their biological or chemical activity. In the context of this compound, QSAR studies have focused on predicting chemical properties, such as hydrolysis rate constants nih.govepa.gov. These models utilize molecular descriptors that capture structural and electronic features. Key descriptors identified in QSAR studies for ester hydrolysis include pKa, electronegativity, charge density, and steric parameters, which are used to predict reactivity nih.gov. The performance of these QSAR models is often assessed using metrics like R2 and Root Mean Square Error (RMSE) nih.gov. Beyond hydrolysis, this compound has also been included in studies employing QSAR and pharmacophore modeling for identifying potential biological activities, such as inhibitors for specific enzymes, alongside compounds like Trimethoprim and piperidine (B6355638) carboxamide derivatives researchgate.net.
Table 1: Hydrolysis Rate Data for this compound
| Compound | log(k) | Reaction | General Mechanism | Reference |
| This compound | -1.51 | Alkaline Hydrolysis | BAC2 | nih.gov |
Table 2: Common QSAR Descriptors in Ester Hydrolysis Studies
| Descriptor Type | Relevance in Predicting Reactivity |
| pKa | Influences acidity/basicity, impacting reaction rates |
| Electronegativity | Affects electron distribution and bond polarity |
| Charge Density | Relates to nucleophilic/electrophilic attack sites |
| Steric Parameters | Influences accessibility of reactive centers |
Note: Specific values for these descriptors for this compound were not detailed in the provided snippets, but these are commonly used descriptors in QSAR models for ester hydrolysis.
Molecular Modeling and Geometry Optimization
Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional structure of a molecule and to understand its conformational landscape. For this compound, these methods, often coupled with quantum-chemical calculations, are employed to obtain equilibrium geometries and analyze structural properties researchgate.net. Techniques such as DFT with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31+G(d,p)) are used for geometry optimization and harmonic frequency calculations, which help in assigning vibrational spectra and confirming molecular stability researchgate.net. Molecular dynamics simulations can also be used to explore different conformers and their relative energies researchgate.net. These optimized structures serve as a basis for further computational analyses, including the study of electronic states and reactivity researchgate.net. Computational methods for optimizing minimum free-energy paths have also been mentioned in related contexts researchgate.net.
Table 3: Computational Study Yields for this compound
| Reaction/Process | Catalyst/Method | Substrate | Reported Yield/Conversion | Reference |
| C-H Borylation | Ir-catalyzed | This compound | 85% | msu.edu |
| Photoreduction | Not specified | This compound | Product formation observed | researchgate.net |
| Photolysis | Acetylacetone (B45752) | This compound | Conversion/yields mentioned | epdf.pub |
List of Compounds Mentioned:
this compound
1-Naphthyl acetate (B1210297)
Methyl 2-naphthoate (B1225688)
Methyl benzoates
Ethyl benzoates
4-nitrophenyl benzoate
2,4-dinitrophenyl benzoate
Ethyl 4-nitrobenzoate (B1230335)
1-acetylnaphthalene
Methyl propiolate
Dimethyl acetylenedicarboxylate (B1228247)
Ethyl 3-phenylpropiolate
2-acetonaphthone
Acetylacetone
Trimethoprim
Piperidine carboxamide derivatives
Applications and Emerging Research Areas of Methyl 1 Naphthoate
Pharmaceutical and Agrochemical Development
The utility of methyl 1-naphthoate (B1232437) in the pharmaceutical and agrochemical sectors is multifaceted, stemming from its role as a foundational component in the synthesis of numerous bioactive compounds.
Building Blocks for Bioactive Compounds
Methyl 1-naphthoate serves as a crucial building block in the synthesis of a wide array of bioactive compounds. Its naphthalene (B1677914) scaffold is a common motif in many natural products and synthetic drugs, providing a rigid structure that can be functionalized to interact with biological targets. For instance, derivatives of naphthoates have been explored for their potential antimicrobial and anticancer activities, indicating the compound's significance in the early stages of drug discovery. Research also points to the use of related compounds, such as methyl 6-hydroxy-1-naphthoate, as intermediates in the synthesis of pharmaceuticals targeting inflammatory diseases and in cosmetic formulations due to antioxidant properties. Furthermore, the exploration of naphthoate-based scaffolds for creating quinoline, pyranone, and cyclohexenone moieties highlights its versatility in building complex molecular architectures relevant to medicinal chemistry.
Intermediates in Drug Discovery and Synthesis
As an intermediate, this compound plays a vital role in facilitating the synthesis of more complex pharmaceutical agents. Its ester functionality can be readily modified through reactions like hydrolysis or transesterification, while the aromatic naphthalene ring can undergo various electrophilic or nucleophilic substitution reactions. This chemical reactivity makes it an attractive starting material or intermediate in multi-step synthetic pathways for drug candidates. For example, compounds derived from naphthoates have shown potential in creating molecules with antimicrobial and anticancer properties, underscoring its value in drug discovery pipelines. The synthesis of specific naphthoate derivatives, such as methyl 3-cyano-6-nitro-1-naphthoate, has been achieved through domino reactions, demonstrating efficient routes to functionalized naphthalene systems relevant to medicinal chemistry. The compound methyl 1-methoxy-2-naphthoate is also used to synthesize precursors for naphthopyran derivatives.
Synthesis of Antitumor Agents and Fluorinated Amino Acids
This compound and its derivatives have been investigated for their potential in synthesizing compounds with antitumor activity. The naphthalene core is present in several classes of anticancer agents, and modifications to this structure, often starting from naphthoate precursors, are explored to enhance efficacy and target specificity. Methyl 5-fluoro-6-hydroxy-1-naphthoate, for example, can be used to synthesize novel antitumor agents, particularly derivatives of 5-fluorouracil, which are used in cancer treatment. Research into fluorinated amino acids also utilizes such compounds for synthesizing fluorinated tryptophan derivatives, valuable in probing protein interactions. While direct synthesis of fluorinated amino acids from this compound is not extensively detailed, related research on naphthoate derivatives suggests their potential in creating biologically active molecules. For instance, certain naphthoate derivatives have shown cytotoxic effects on cancer cells, marking them as candidates for further pharmacological investigation. The ability to introduce various functional groups onto the naphthalene ring system makes this compound a valuable starting point for exploring novel antitumor scaffolds. For example, 3-nitro-1-naphthoic acid, a related compound, is used in pharmaceutical research as a building block for new drugs.
Role in Enediyne Antitumor Antibiotic Biosynthesis
This compound and its derivatives are relevant to the biosynthesis of enediyne antitumor antibiotics. Specifically, 2-hydroxy-5-methyl-1-naphthoic acid is predicted to be a key intermediate in the biosynthesis of the enediyne antitumor antibiotic Neocarzinostatin. The enzyme NcsB1 catalyzes the regiospecific methylation of this naphthoic acid derivative, a crucial step in forming the naphthoic acid moiety of the Neocarzinostatin chromophore. Naphthalene-based structures are found in various natural products with significant biological activities, and complex synthetic pathways are often employed to mimic or build upon these natural structures. Functionalized aromatic precursors like naphthoates can serve as starting materials or intermediates in such syntheses.
Materials Science and Functional Materials
The chemical versatility of this compound also extends to materials science, where it can be utilized in the synthesis of functional materials. While specific applications are less detailed in the provided snippets compared to pharmaceutical uses, the inherent properties of naphthalene derivatives suggest potential roles. Naphthalene-based compounds are known for their photophysical properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to functionalize the naphthalene core allows for tuning of electronic and optical properties, which is crucial for designing advanced materials. For instance, naphthoquinone derivatives have been explored as photolabile molecules for controlled release applications. The ester group in this compound also offers a site for polymerization or incorporation into polymer backbones, potentially leading to new polymeric materials with tailored characteristics. Methyl octahydro-5,5-dimethyl-1-naphthoate, a related saturated derivative, may find applications in the production of certain types of plastics and polymers.
Compound List
| Chemical Name | CAS Number |
| This compound | 28804-90-2 |
| Methyl 6-hydroxy-1-naphthoate | N/A |
| Methyl 5-fluoro-6-hydroxy-1-naphthoate | 388622-47-7 |
| Methyl 2-ethoxy-1-naphthoate | 773874-20-7 |
| Methyl 1-methoxy-2-naphthoate | 6039-59-4 |
| Methyl 3-methoxy-2-naphthoate | 13041-60-6 |
| Methyl 2-naphthoate (B1225688) | 2459-25-8 |
| Methyl 7-chloro-1-naphthoate | 5471-31-8 |
| Methyl 3-cyano-6-nitro-1-naphthoate | N/A |
| Ethyl 4-cyano-7-nitro-2-naphthoate | N/A |
| Ethyl 3-cyano-6-nitro-1-naphthoate | N/A |
| 3-Ethyl 1-methyl 6-nitronaphthalene-1,3-dicarboxylate | N/A |
| Diethyl 6-nitronaphthalene-1,3-dicarboxylate | N/A |
| Ethyl 4-benzoyl-7-nitro-2-naphthoate | N/A |
| Ethyl 4-acetyl-7-nitro-2-naphthoate | N/A |
| Methyl 6-hydroxy-2-naphthoate | 17295-11-3 |
| Methyl octahydro-5,5-dimethyl-1-naphthoate | N/A |
| 2-Methyl-1-naphthoic acid | N/A |
| 3-Nitro-1-naphthoic acid | 4507-84-0 |
| 2-hydroxy-5-methyl-1-naphthoic acid | N/A |
Research into New Materials with Specific Functionalities
The unique chemical structure of this compound and its derivatives makes them candidates for incorporation into new materials designed for specific functionalities. Compounds like methyl 5,8-dimethoxy-1-naphthoate and methyl octahydro-5,5-dimethyl-1-naphthoate have been identified as having potential applications in materials science due to their inherent optical properties and chemical characteristics ontosight.aiontosight.ai. Furthermore, methyl 6-hydroxy-1-naphthoate is being explored for its potential to enhance the performance of polymers and coatings owing to its distinctive chemical attributes chemimpex.com. The broader field of materials science recognizes this compound as a compound of interest for developing novel chemicals and materials with tailored properties vwr.com.
Development of Novel Polymers and Coatings
This compound and its related compounds are being investigated for their utility in the synthesis of polymers and the development of advanced coatings. Methyl 6-hydroxy-1-naphthoate, for instance, is being explored for its ability to improve the properties of polymers and coatings due to its specific chemical characteristics chemimpex.com. This compound itself has been identified as a potential monomer in polymer synthesis, indicating its role in building polymeric structures vulcanchem.com. The coatings and dispersions industry also considers this compound for its material science applications vwr.com.
Photochromic Performance in Host Matrices
Research into photochromic materials has explored naphthopyran derivatives, which are structurally related to naphthoates. These compounds exhibit reversible color changes upon exposure to ultraviolet radiation, a phenomenon known as photochromism googleapis.com. Studies are focused on optimizing the photochromic performance of naphthopyrans within rigid host matrices, such as polymers, to enhance their switching speeds and stability psu.edu. For example, poly(dimethylsiloxane) conjugation has been used to improve the photochromic behavior of naphthopyrans, leading to significantly reduced fade times psu.edu. These naphthopyran compounds are often incorporated into polymeric organic host materials, including lenses for sunglasses and ophthalmic applications, to impart photochromic properties googleapis.comgoogle.comgoogle.com. The development of novel photochromic indeno-fused naphthopyran compounds also involves their integration into polymeric host materials google.com.
Luminescent Materials (e.g., Eu(III)-1-Naphthoate Complexes)
This compound derivatives and related naphthoic acids serve as ligands in the creation of luminescent materials, particularly complexes with Europium(III) ions (Eu(III)). These complexes are of significant interest for applications in lighting technologies and displays due to their characteristic luminescence researchgate.netdbpia.co.kr. Research has focused on synthesizing novel antenna complexes of Eu(III) with 1-naphthoic acid and various N-donor ligands. These complexes can exhibit both red emission from the Eu(III) ion and blue emission from the naphthoate moiety, potentially leading to white light emission researchgate.net.
Table 1: Photophysical Properties of Europium Complexes with Naphthoate Ligands
| Property/Complex | Eu(III)-1-Naphthoate Complex | Eu(III)-1-Naphthoate Complex with N-Donor Ligand | Reference |
| Primary Ligand | 1-Naphthoic Acid (NA) | 1-Naphthoic Acid (NA) | researchgate.net |
| Secondary Ligand | N/A | N-hexyl-N-(pyridin-2-yl)pyridin-2-amine | researchgate.net |
| Emission Peaks (nm) | 578, 592, 613, 650, 702 (assigned to ⁵D₀ → ⁷F<0xE1><0xB5><0x83>) | 578, 592, 613, 650, 702 (assigned to ⁵D₀ → ⁷F<0xE1><0xB5><0x83>) | mdpi.com |
| Characteristic Emission | Red emission | Red emission | researchgate.netmdpi.com |
| Other Emission | Blue region (from 1-naphthoic acid moiety) | Blue region (from 1-naphthoic acid moiety) | researchgate.net |
| Luminescence Quantum Yield (Eu(III) centre) | 3.55% | Not specified in snippets for this complex | mdpi.com |
| CIE Color Coordinate (for white emission) | N/A | (x = 0.36, y = 0.34) | researchgate.net |
These complexes can enhance luminescence through an "antenna effect," where the organic ligand absorbs excitation light and transfers the energy to the Eu(III) ion, resulting in efficient light emission mdpi.com. Such materials are being developed for organic light-emitting diodes (OLEDs) and other advanced optical applications mdpi.com. Europium complexes with naphthoate ligands have also been explored for their potential in creating linearly polarized luminescence in thin films rsc.org.
Environmental Science and Bioremediation
Studies on Environmental Impact and Safety Profile
The environmental fate and impact of this compound and related naphthalene derivatives are subjects of ongoing research. While direct safety profiles for human health are excluded from this discussion, studies consider the environmental impact, including potential persistence and effects on ecosystems ontosight.ai. Naphthalene derivatives, such as 1-methylnaphthalene (B46632) (1-MN), are widespread organic pollutants originating from incomplete combustion and industrial activities, posing environmental concerns nih.govscirp.org. Research indicates that UV light can induce photochemical transformations of 1-MN, leading to the formation of various products, including 1-naphthaldehyde (B104281), 1-naphthoic acid, and phthalic anhydride (B1165640) scirp.orgresearchgate.net. Some of these transformation products may exhibit increased volatility, acidity, water solubility, or toxicity compared to the parent compound, highlighting the complexity of their environmental behavior scirp.org.
Biodegradation of Naphthalene Derivatives in Ecosystems
The biodegradation of naphthalene and its derivatives by microorganisms is a critical aspect of environmental bioremediation. Various bacterial species, particularly from genera like Pseudomonas, Rhodococcus, and Sphingomonas, are known to degrade naphthalene and its methyl derivatives in diverse ecosystems, including contaminated soils and sediments nih.govmdpi.com. The degradation pathways often involve initial oxidation of the aromatic rings, leading to intermediates such as 1-naphthol, salicylic (B10762653) acid, and catechol asm.org. For methylnaphthalenes, metabolic pathways can lead to the formation of naphthoic acids, such as 1-naphthoic acid from 1-methylnaphthalene nih.govscirp.orgresearchgate.netresearchgate.net.
Bioremediation strategies aim to enhance the natural degradation processes. Studies have shown that treatments involving biostimulation (e.g., adding nutrients) and bioaugmentation (introducing specific microbial cultures) can significantly increase the rate of naphthalene degradation in soil compared to natural attenuation alone sciepub.com.
Table 2: Naphthalene Degradation in Soil Under Different Treatments
| Treatment Strategy | Naphthalene Degradation (%) | Reference |
| Natural Attenuation | 44% | sciepub.com |
| Biostimulation | 69.5% | sciepub.com |
| Bioaugmentation | 77.5% | sciepub.com |
| Combined Biostimulation and Bioaugmentation | 85% | sciepub.com |
These findings underscore the role of microbial communities in breaking down naphthalene derivatives and highlight the potential for optimizing bioremediation efforts through various enhancement techniques sciepub.com.
List of Compounds Mentioned:
this compound
Methyl 5,8-dimethoxy-1-naphthoate
Methyl octahydro-5,5-dimethyl-1-naphthoate
Methyl 6-Hydroxy-1-Naphthoate
1-Naphthoic Acid (NA)
Eu(III)-1-Naphthoate Complex
N-hexyl-N-(pyridin-2-yl)pyridin-2-amine
Naphthopyrans
Poly(dimethylsiloxane) (PDMS)
1-Methylnaphthalene (1-MN)
1-Naphthaldehyde
1-Naphthoic Acid (1-NA)
Phthalic Anhydride
Naphthalene
2-Naphthoic Acid
1-Naphthol
Salicylic Acid
Catechol
Europium(III) ions (Eu³⁺)
Future Research Directions and Challenges
In-depth Mechanistic Understanding of Complex Reactions
While the fundamental reactions involving Methyl 1-naphthoate (B1232437), such as ester hydrolysis or electrophilic aromatic substitution on the naphthalene (B1677914) ring, are generally understood, deeper mechanistic insights are crucial for optimizing reaction conditions and predicting reactivity in more complex transformations. For instance, understanding the precise electronic and steric influences of substituents on the naphthalene core and the ester group can unlock new synthetic possibilities. Detailed mechanistic studies, employing advanced spectroscopic techniques (e.g., in-situ NMR, time-resolved spectroscopy) and computational chemistry, are needed to elucidate the transition states, intermediates, and rate-determining steps of reactions where Methyl 1-naphthoate acts as a substrate or reagent. This knowledge is particularly valuable when considering its potential use in cascade reactions or in the synthesis of complex natural products or pharmaceuticals.
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly vital in chemical synthesis. For this compound, this translates to developing synthetic routes that minimize environmental impact. Research efforts should prioritize the use of renewable feedstocks, safer solvents (e.g., water, supercritical CO2, or bio-based solvents), and catalysts that are recyclable and non-toxic. Reducing energy consumption through lower reaction temperatures and pressures, and minimizing waste generation by improving atom economy and selectivity, are also key objectives. Exploring biocatalytic routes using enzymes or engineered microorganisms could offer highly selective and environmentally benign pathways for esterification or modifications of the naphthoate structure.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting the properties, reactivity, and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate electronic structures, molecular geometries, reaction pathways, and spectroscopic properties. These calculations can guide experimental efforts by identifying promising synthetic routes, predicting the outcome of novel reactions, and screening potential applications. For example, computational modeling can help in understanding the electronic distribution within the molecule, predicting its interaction with biological targets, or estimating its performance in material science applications. Furthermore, quantitative structure-activity relationship (QSAR) studies can correlate structural modifications with changes in biological or material properties, accelerating the discovery of new derivatives with desired characteristics.
Discovery of New Applications in Emerging Technologies
The unique structural features of this compound, including its aromatic naphthalene core and ester functionality, suggest potential applications in various emerging technological fields. Research could focus on its utility as a building block in the synthesis of advanced materials, such as organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs). Its derivatives might find applications in the development of novel pharmaceuticals, agrochemicals, or functional polymers. Investigating its role in supramolecular chemistry, catalysis, or as a component in sensors and diagnostic tools also represents fertile ground for discovery. Exploring its photophysical properties could lead to applications in optoelectronics or as fluorescent labels in biological imaging.
Compound List:
this compound
1-Naphthoic acid
2-Methylbutyl 1-naphthoate
Methyl 1-hydroxy-2-naphthoate (B8527853)
4-Methyl-1-naphthoic acid
Methyl 2-ethoxy-1-naphthoate
Methyl 5-fluoro-6-hydroxy-1-naphthoate
Methyl 6-amino-2-naphthoate
1-Naphthylmethanol
Phthalic anhydride (B1165640)
Data Table: Key Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 2459-24-7 | PubChem, TCI EUROPE N.V. nih.govtcichemicals.comtcichemicals.com |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem, TCI EUROPE N.V. nih.govtcichemicals.comtcichemicals.com |
| Molecular Weight | 186.21 g/mol | PubChem, TCI EUROPE N.V. nih.govtcichemicals.comtcichemicals.com |
| Appearance | Colorless to Yellow to Green clear liquid | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
| Purity (GC) | ≥98.0% | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
| Boiling Point | 169 °C/20 mmHg | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
| Flash Point | 146 °C | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
| Specific Gravity | 1.17 (20/20) | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
| Refractive Index | 1.61 | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
| XLogP3 | 3.4 | PubChem nih.gov |
| GHS Classification | Eye Dam. 1 (Causes serious eye damage) | ECHA nih.gov |
| Storage Temperature | Room Temperature (<15°C recommended) | TCI EUROPE N.V. tcichemicals.comtcichemicals.com |
Q & A
Basic: What are the most reliable synthetic routes for preparing methyl 1-naphthoate, and how can purity be validated?
This compound is commonly synthesized via esterification of 1-naphthoic acid using methanol under acidic catalysis or via copper-catalyzed O-methylation with methylboronic acid . For purity validation, combine chromatographic methods (TLC/HPLC) with spectroscopic techniques:
- 1H NMR : Confirm ester formation via the methyl ester peak (~δ 3.9–4.1 ppm) and aromatic proton patterns .
- UV-Vis spectroscopy : Compare absorption maxima (e.g., Lb band ~312 nm in polar solvents) to literature values .
Advanced: How do steric and electronic effects influence the reaction kinetics of this compound in nucleophilic acyl substitution?
Steric hindrance from the naphthyl group slows reactivity compared to smaller esters. Resonance stabilization of the carbonyl group further reduces electrophilicity. Kinetic studies using hydrolysis rates under controlled pH conditions reveal a nonpolar steric strain term (ΔΔH‡ ~1 kcal/mol) opposing resonance effects, necessitating compensation via elevated temperatures or catalysts .
Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be reported?
- UV-Vis : Report λmax for Lb (312 nm) and G1 (307 nm) bands, solvent-dependent shifts .
- FTIR : Confirm ester C=O stretch (~1720–1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.9 ppm) and ester carbons (C=O ~167 ppm, OCH3 ~52 ppm) .
Advanced: How can X-ray crystallography resolve ambiguities in this compound derivative structures?
Single-crystal X-ray diffraction provides precise bond lengths/angles, critical for distinguishing regioisomers (e.g., 1- vs. 2-naphthoate derivatives). For example, cadmium complexes with this compound show distinct coordination geometries (e.g., binuclear vs. polymeric motifs) compared to 2-substituted analogs . Refinement protocols (SHELXL) ensure accuracy by minimizing R-factors (<0.05) and validating thermal displacement parameters .
Basic: What are the environmental degradation pathways of this compound, and how are they monitored?
Under aerobic conditions, microbial degradation predominates, producing 1-naphthoic acid and CO2. Monitor via:
- GC-MS : Track intermediate metabolites (e.g., hydroxylated derivatives).
- HPLC : Quantify parent compound depletion rates.
Environmental persistence correlates with sediment organic content, requiring site-specific half-life modeling .
Advanced: How do solvent polarity and counterion choice affect the electronic spectra of this compound salts?
Polar solvents (e.g., water) induce bathochromic shifts in Lb bands due to increased solvation. Metal counterions (Na⁺, Ag⁺) alter conjugation via coordination:
- Na 1-naphthoate : λmax shifts to 315 nm (Lb) and 308 nm (G1).
- Ag 1-naphthoate : Enhanced charge-transfer interactions broaden absorption bands .
Basic: What experimental precautions are critical when handling this compound in synthetic workflows?
- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (potential irritant) .
- Storage : Keep anhydrous (desiccator) to prevent hydrolysis.
- Reaction Monitoring : Quench aliquots in acidic water to detect unreacted 1-naphthoic acid .
Advanced: How can computational methods predict the reactivity of this compound in complex reaction systems?
DFT calculations (e.g., B3LYP/6-311+G**) model transition states for ester hydrolysis or nucleophilic attack. Compare frontier orbitals (HOMO/LUMO) to identify reactive sites. Validate with kinetic isotope effects (KIEs) or Hammett plots .
Basic: What are the key differences in physicochemical properties between this compound and its 2-substituted isomer?
- Melting Point : 1-naphthoate (mp ~45–50°C) vs. 2-naphthoate (mp ~55–60°C).
- Solubility : 1-isomer is less polar, favoring organic solvents (e.g., ethyl acetate).
- UV-Vis : 1-isomer shows distinct λmax shifts due to differing conjugation pathways .
Advanced: How do steric effects in this compound derivatives impact their application in coordination chemistry?
The bulky naphthyl group directs metal-ligand coordination geometry. For example, in [Cd₂(Phen)₂(NA)₄], this compound (NA⁻) adopts a bridging mode, forming binuclear complexes. Steric constraints limit coordination numbers, favoring 4- or 5-membered chelate rings over larger motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
